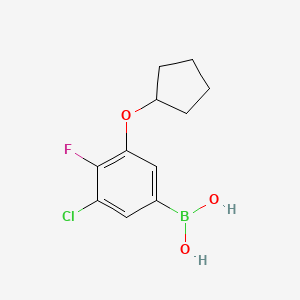

3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylboronic acids are a class of compounds that contain a phenyl group (a ring of six carbon atoms) and a boronic acid group. They are often used in organic synthesis, particularly in Suzuki coupling reactions .

Molecular Structure Analysis

Phenylboronic acids have a planar structure around the boron atom, with the boron atom forming a trigonal planar geometry. The boron atom is capable of forming reversible covalent bonds with molecules that have hydroxyl groups .Chemical Reactions Analysis

Phenylboronic acids are known for their ability to form boronate esters with 1,2- and 1,3-diols in the presence of a base. This property is often utilized in Suzuki coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical and Chemical Properties Analysis

Phenylboronic acids are typically solid at room temperature. They are generally soluble in organic solvents but have limited solubility in water .Scientific Research Applications

Fluorescence Quenching Mechanism Exploration

The study of fluorescence quenching in boronic acid derivatives, including compounds similar to 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid, highlights the application of these compounds in understanding fluorescence mechanisms. The analysis of fluorescence quenching in derivatives such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid through Stern-Volmer kinetics reveals insights into static quenching mechanisms, providing a basis for further research in fluorescence-based sensors and molecular interactions (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis and Pharmacological Application

The synthesis of new derivatives through Suzuki cross-coupling reactions demonstrates the versatility of arylboronic acids in creating compounds with potential pharmacological applications. This method facilitates the synthesis of thiophene derivatives, showcasing the significant role of arylboronic acids in medicinal chemistry for developing compounds with bioactivity, such as anti-thrombolytic and biofilm inhibition activities (Ikram et al., 2015).

Heterocyclic Compound Synthesis

The preparation and structural investigation of heterocyclic compounds involving boronic acids, including studies on benziodoxaborole derivatives, underline the importance of these compounds in developing new chemical entities with potential utility in various fields. These studies offer insights into designing molecules with specific properties, such as partially aromatic characteristics, contributing to the advancement of heterocyclic chemistry (Nemykin et al., 2011).

Antifungal Activity Research

Research on the antifungal activity of boronic acids and their derivatives, including the study of fluoro-2-formylphenylboronic acids, provides evidence of their potential as antifungal agents. This highlights the potential of boronic acids in developing new antifungal drugs, contributing to the ongoing search for effective treatments against fungal infections (Borys et al., 2019).

Sugar Recognition for Biosensing Applications

The design of boronic acid-based sensors for sugar recognition in aqueous solutions exemplifies the application of boronic acids in biosensing. The development of novel boronic acid fluorophore/beta-cyclodextrin complex sensors for selective sugar recognition demonstrates the utility of boronic acids in creating sensitive and selective biosensors, essential for medical diagnostics and research (Tong et al., 2001).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(3-chloro-5-cyclopentyloxy-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BClFO3/c13-9-5-7(12(15)16)6-10(11(9)14)17-8-3-1-2-4-8/h5-6,8,15-16H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYXVSZOUNDBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OC2CCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2991668.png)

![N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2991672.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B2991675.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2991676.png)

![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)

![7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991681.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2991682.png)

![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)

![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)